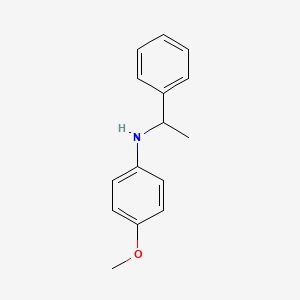

![molecular formula C7H6N2O4S B2376062 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 31591-39-6](/img/structure/B2376062.png)

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

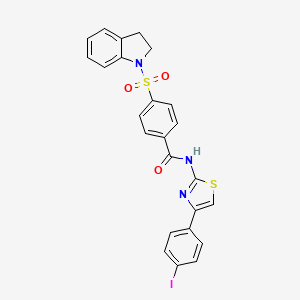

The compound “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” belongs to the class of organic compounds known as benzoxazoles . Benzoxazoles are compounds containing a benzene fused to an oxazole ring (a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom) .

Synthesis Analysis

While specific synthesis methods for “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” were not found, benzoxazoles can generally be synthesized through several methods, including the cyclodehydration of 2-aminophenols .Molecular Structure Analysis

The molecular structure of “2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” would likely include a benzene ring fused to an oxazole ring, with a sulfonamide group attached .Aplicaciones Científicas De Investigación

Oxygen Atom Transfer in Aminooxazole Synthesis

Zimin et al. (2020) explored the gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and 2,3-dichloropyridine N-oxide. This process, utilizing oxygen atom transfer, led to the generation of 1,3-oxazoles with various sulfonyl-protected alkylamino groups, demonstrating the utility of 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide in synthesizing complex organic compounds (Zimin et al., 2020).

Corrosion Inhibition in Aluminum Alloy

Ehsani et al. (2014) investigated the use of 1,4-Ph(OX)2(Ts)2, a compound related to 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, as an inhibitor for corrosion of aluminum alloy in acidic mediums. This research highlights the potential of such compounds in materials science and corrosion prevention (Ehsani et al., 2014).

Oxygen Substitution in Benzothiazole-2-sulfonamides

Kamps et al. (2013) studied the reaction of benzothiazole-2-sulfonamides with hydroxylamine, leading to the formation of 2-hydroxybenzothiazole. This research demonstrates the reactivity of sulfonamide compounds, providing insight into their potential applications in chemical synthesis (Kamps et al., 2013).

Development of Novel Cyclic Sulfonamides

Greig et al. (2001) synthesized novel cyclic sulfonamides, including hexahydrobenzo[d]isothiazole 1,1-dioxides, via the Diels-Alder reaction. This research shows the versatility of sulfonamides in creating complex cyclic structures, which can have diverse applications in medicinal chemistry (Greig et al., 2001).

Generation of Benzosultams

Zhou et al. (2017) presented a method to produce diverse 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides through a radical process involving sulfur dioxide. This process highlights the potential of sulfonamide compounds in generating complex chemical structures (Zhou et al., 2017).

Propiedades

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4S/c8-14(11,12)4-1-2-6-5(3-4)9-7(10)13-6/h1-3H,(H,9,10)(H2,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLNHEZVPPXSILS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2375980.png)

![(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride](/img/structure/B2375983.png)

![3-butyl-4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2375984.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2375994.png)

![N-(4-fluorophenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)pyridine-3-carboxamide](/img/structure/B2375995.png)

![5-[1-(Hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B2375997.png)

![(3-Chlorophenyl)(2-thioxo-3-(m-tolyl)-1,4-diazaspiro[4.5]dec-3-en-1-yl)methanone](/img/structure/B2376001.png)